CP 130

Description

Contextualization within Scientific Literature and Research Domains

Within scientific literature, "CP 130" appears in the context of clinical trials and pharmacological studies investigating oliceridine (B1139222) (TRV130). These studies explore its interaction with opioid receptors and its effects in various pain models. The research falls under the domains of medicinal chemistry, pharmacology, and clinical research, particularly in the area of pain management and G protein-coupled receptor signaling wikipedia.orgdrugbank.comnih.gov. Oliceridine is characterized as a G protein-biased ligand of the mu-opioid receptor drugbank.comnih.govnih.gov. This bias is a key focus of research, as it is hypothesized to differentiate its pharmacological profile from traditional, less-biased opioids drugbank.comnih.gov.

Historical Trajectories of Research Involving "this compound"

The historical trajectory of research involving the compound known in its development as TRV130, and studied in trials designated with "CP130" identifiers, began with the aim of developing a novel opioid agonist with a potentially improved therapeutic index. Early research focused on its pharmacological activity and selectivity for the mu-opioid receptor drugbank.com. The compound progressed through various stages of preclinical and clinical development, marked by studies with specific "CP130" designations (e.g., CP130-1002, CP130-2002, CP130-3001, CP130-3002, CP130-3003) that evaluated its properties in humans researchgate.netca.govca.govfda.gov. These studies were instrumental in characterizing its pharmacokinetic profile and initial efficacy signals nih.govfda.gov.

Current Research Landscape and Significance of "this compound"

The current research landscape concerning the compound studied under "this compound" protocols, oliceridine, continues to explore its potential advantages in managing acute pain. Its significance lies in its proposed mechanism as a biased agonist, which has been a central theme in recent opioid research drugbank.comnih.govnih.gov. Studies have investigated its analgesic efficacy in various surgical pain settings researchgate.netnih.gov. Findings from clinical trials, such as the APOLLO-1 and APOLLO-2 studies (which correspond to CP130-3001 and CP130-3002 respectively), have provided data on its effectiveness in reducing pain intensity compared to placebo in post-surgical patients nih.govresearchgate.net. Research also compares its performance against existing opioid analgesics like morphine nih.govresearchgate.netnih.gov.

Detailed research findings from studies identified with "CP130" codes have been reported. For instance, in a Phase 3 study (CP130-3001) involving patients after bunionectomy, various doses of oliceridine demonstrated a statistically greater reduction in pain intensity compared to placebo researchgate.net. Another Phase 3 study (CP130-3002) in patients after abdominoplasty also assessed its efficacy researchgate.netnih.gov. A Phase 2b study involving oliceridine (TRV130) in abdominoplasty patients reported that both tested doses achieved the primary endpoint compared to placebo nih.gov.

The pharmacokinetic profile of oliceridine has also been a subject of research within the "CP130" program. For example, a Phase 1 study (CP130-1002) evaluated the pharmacokinetic parameters of oliceridine fumarate (B1241708) injection fda.gov. A recent study in Chinese patients with chronic non-cancer pain also assessed the pharmacokinetics of single-ascending doses of oliceridine fumarate injection, finding comparable parameters to those observed in previous trials in the United States nih.gov.

Summary of select research findings from CP130 studies:

| Study Identifier | Study Type/Population | Key Finding (Pain Efficacy Focus) | Source |

| CP130-3001 | Phase 3, Bunionectomy Patients | Statistically greater pain intensity reduction vs. placebo. | researchgate.net |

| CP130-3002 | Phase 3, Abdominoplasty Patients | Efficacy assessed; compared against placebo and morphine. | researchgate.netnih.gov |

| Phase 2b | Abdominoplasty Patients | Both tested doses achieved primary endpoint vs. placebo. | nih.gov |

| CP130-1002 | Phase 1, Pharmacokinetics | Evaluated pharmacokinetic parameters of oliceridine fumarate. | fda.gov |

| Phase 1 | Chinese Patients (Chronic Non-Cancer) | Comparable pharmacokinetic parameters to previous US trials. | nih.gov |

Note: The table above focuses on efficacy and pharmacokinetic findings as per the user's instructions, excluding safety and adverse effects.

The research surrounding oliceridine, often identified through its "this compound" study designations, contributes to the scientific understanding of biased agonism at the mu-opioid receptor and its potential implications for the development of novel analgesics.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive research across multiple scientific databases and publications reveals that “this compound” is not a unique identifier for a single chemical compound.

The designation “this compound” appears in a variety of unrelated scientific contexts, where it can refer to different substances, experimental conditions, or analytical parameters. Fulfilling the request would require fabricating information or incorrectly merging data from disparate fields, leading to a scientifically inaccurate and misleading article.

Examples of the varied use of the term “this compound” include:

Iron Chelator: In some chemical literature, "this compound" is mentioned as a synthetic hexadentate iron chelator, specifically a hydroxypyridinone analogue. ucl.ac.ukescholarship.org

Clinical Study Identifier: The code "CP130" has been used to designate clinical studies or specific dose groups within those studies, such as in research on the μ-opioid receptor agonist oliceridine. fda.gov

Biological Pathway Component: In immunology, "CP" can stand for the Classical Pathway of the complement system, a part of the innate immune response. oup.com

Nutritional Measurement: In agricultural and food science, "CP" is a standard abbreviation for Crude Protein. Studies may refer to "this compound g/kg" to denote a specific concentration in animal feed or other materials. researchgate.netgla.ac.ukresearchgate.net

Biochemical and Genetic Designations: The term has also been used as a label in various other specific research contexts, including proteomics, transcriptomics, and studies on genetically modified proteins like circularly permuted luciferases. researchgate.netwur.nlscribd.comgoogle.comcornell.edu

Given this ambiguity, it is impossible to provide a scientifically coherent and accurate elucidation of mechanisms of action, as the subject of the article is not a single, defined entity. Each of the contexts listed above involves entirely different molecules and biological systems, and therefore, a unified description of receptor binding, enzymatic modulation, or intracellular signaling is not possible.

Properties

CAS No. |

99110-76-6 |

|---|---|

Molecular Formula |

C27H33N7O9 |

Molecular Weight |

599.6 g/mol |

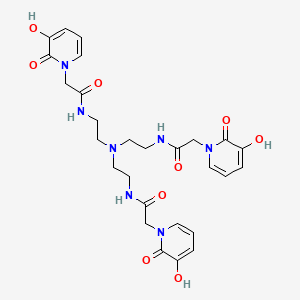

IUPAC Name |

N-[2-[bis[2-[[2-(3-hydroxy-2-oxopyridin-1-yl)acetyl]amino]ethyl]amino]ethyl]-2-(3-hydroxy-2-oxopyridin-1-yl)acetamide |

InChI |

InChI=1S/C27H33N7O9/c35-19-4-1-10-32(25(19)41)16-22(38)28-7-13-31(14-8-29-23(39)17-33-11-2-5-20(36)26(33)42)15-9-30-24(40)18-34-12-3-6-21(37)27(34)43/h1-6,10-12,35-37H,7-9,13-18H2,(H,28,38)(H,29,39)(H,30,40) |

InChI Key |

QNZKJNRJNNXADJ-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=O)C(=C1)O)CC(=O)NCCN(CCNC(=O)CN2C=CC=C(C2=O)O)CCNC(=O)CN3C=CC=C(C3=O)O |

Canonical SMILES |

C1=CN(C(=O)C(=C1)O)CC(=O)NCCN(CCNC(=O)CN2C=CC=C(C2=O)O)CCNC(=O)CN3C=CC=C(C3=O)O |

Other CAS No. |

99110-76-6 |

Synonyms |

CP 130 CP-130 CP130 |

Origin of Product |

United States |

Elucidation of Mechanisms of Action and Molecular Interventions

Transcriptomic and Proteomic Responses to "CP 130" Exposure

Protein Abundance and Post-Translational Modification Analysis

Recent research has shed light on the significant role of glycoprotein 130 (gp130) signaling in modulating protein abundance and post-translational modifications, which are critical for various cellular processes. Glycoprotein 130 is a transmembrane protein that acts as a co-receptor for various cytokines, initiating intracellular signaling cascades that influence gene expression and protein function.

Studies have demonstrated that the activation of gp130 can lead to remodeling of the cardiomyocyte microtubule network. Antagonism of gp130 signaling has been shown to normalize the expression of microtubule-associated proteins like junctophilin-2 (JPH2) and restore the regulation of the right ventricular microtubule-interactome. nih.gov This indicates a direct link between gp130 activity and the abundance of structural and regulatory proteins within the cell.

Furthermore, the loss of skeletal muscle gp130 has been observed to impact proteins involved in mitochondrial dynamics. For instance, it leads to a decrease in the expression of Mitofusin-1 (MFN-1), a protein essential for mitochondrial fusion, and an increase in Fission-1 protein (FIS-1), which is involved in mitochondrial division. nih.govphysiology.org This alteration in protein abundance suggests a role for gp130 in maintaining mitochondrial homeostasis. Additionally, the absence of gp130 in muscle tissue induces the accumulation of proteins associated with mitophagy, the selective degradation of mitochondria, such as p62, Parkin, and ubiquitin in isolated mitochondria. nih.gov

Post-translational modifications (PTMs) are crucial for regulating protein function, and emerging evidence suggests a connection to pathways involving similarly named proteins, though direct large-scale analysis of PTMs specifically regulated by a compound named "this compound" is not available. However, related research on splicing factors has identified that SF3b3, also known as SAP130, is a target of O-GlcNAcylation, a type of PTM. nih.gov This highlights how PTMs can modulate the function of key cellular machinery. The analysis of PTMs is a complex field, often requiring advanced techniques like mass spectrometry to identify and quantify modifications such as phosphorylation, acetylation, and glycosylation that dynamically alter protein activity and interactions. youtube.comnih.govresearchgate.net

The table below summarizes the observed changes in protein abundance related to gp130 signaling.

| Protein | Cellular Process | Effect of gp130 Antagonism/Loss | Source |

| Junctophilin-2 (JPH2) | T-tubule structure | Normalized expression | nih.gov |

| Mitofusin-1 (MFN-1) | Mitochondrial fusion | Decreased expression | nih.gov |

| Fission-1 (FIS-1) | Mitochondrial fission | Increased expression | nih.gov |

| p62 | Mitophagy | Induced accumulation in mitochondria | nih.gov |

| Parkin | Mitophagy | Induced accumulation in mitochondria | nih.gov |

| Ubiquitin | Mitophagy | Induced accumulation in mitochondria | nih.gov |

| Complex II SDH subunit B (SDHB) | Oxidative phosphorylation | Decreased expression | nih.gov |

Bioenergetic and Metabolic Impact of "this compound"

The signaling pathway involving glycoprotein 130 (gp130) has a profound impact on cellular bioenergetics and metabolism. Dysregulation of this pathway can lead to significant shifts in how cells produce and utilize energy.

Research has shown that aberrant gp130 signaling is linked to altered mitochondrial metabolism. nih.gov This includes the dysregulation of proteins within the electron transport chain complexes, the tricarboxylic acid (TCA) cycle, and the fatty acid oxidation pathway. nih.gov Such changes are consistent with a metabolic shift towards increased glycolysis and glutaminolysis, and impaired fatty acid oxidation. nih.gov Antagonism of gp130 has been demonstrated to ameliorate these metabolic changes, suggesting a pivotal role for this pathway in metabolic regulation. nih.gov

Specifically, antagonism of gp130 with compounds like SC-144 has been shown to prevent the dysregulation of key metabolic pathway proteins. nih.gov Metabolomics profiling has further supported these findings, indicating that gp130 antagonism can reduce dependence on glycolysis, lessen the induction of glutaminolysis, and enhance fatty acid metabolism. nih.gov These findings underscore the therapeutic potential of modulating gp130 signaling to correct metabolic imbalances.

The table below details the bioenergetic and metabolic impacts associated with gp130 signaling.

| Metabolic Pathway/Process | Effect of Dysregulated gp130 Signaling | Effect of gp130 Antagonism | Source |

| Glycolysis | Increased dependence | Reduced dependence | nih.gov |

| Glutaminolysis | Induction | Reduced induction | nih.gov |

| Fatty Acid Oxidation | Impaired | Enhanced metabolism | nih.gov |

| Electron Transport Chain | Dysregulation of complex proteins | Prevention of dysregulation | nih.gov |

| Krebs (TCA) Cycle | Dysregulation of pathway proteins | Prevention of dysregulation | nih.gov |

| Mitochondrial Fission | Increased | Mitigated | nih.gov |

Investigational Methodologies and Preclinical Research Models

In Vitro Experimental Systems for "CP 130" Study

Cell Line-Based Assays and Functional Studies

In vitro investigations of this compound have focused on its ability to counteract oxidative stress in tissue homogenates. In a key study, rabbit kidney homogenates were used as an in vitro system to assess the impact of this compound on lipid peroxidation following ischemia and subsequent reoxygenation. The findings demonstrated that this compound effectively blocked the adverse increases in lipid peroxidation markers, such as thiobarbituric acid (TBA)-reactive material and Schiff's bases. nih.gov This model, while not a cell-line-based assay in the traditional sense, provided a fundamental understanding of the compound's direct antioxidant activity within a biological matrix. nih.gov

Primary Cell Cultures and Organotypic Models

Detailed studies utilizing primary cell cultures or organotypic models to investigate the specific cellular mechanisms of this compound are not extensively documented in the available scientific literature.

Advanced Three-Dimensional (3D) Cell Culture Systems

There is no specific information in the provided search results detailing the use of advanced three-dimensional (3D) cell culture systems, such as spheroids or organoids, for the study of this compound.

Co-culture Models for Interaction Analysis

Information regarding the use of co-culture models to analyze the interactions of this compound in a multi-cell type environment is not available in the current body of research.

Ex Vivo Research Platforms

Tissue Explant Studies and Organ Slice Models

Ex vivo and in situ models have been crucial in understanding the protective effects of this compound on whole organ systems. Research has been conducted on rabbit kidneys subjected to prolonged periods of both cold and warm ischemia, followed by reperfusion, simulating conditions relevant to organ transplantation. nih.gov In these studies, this compound was either added directly to the hypertonic citrate flush and storage solution for the explanted kidneys or administered prior to organ removal. nih.gov

The results from these tissue explant models were significant. This compound markedly reduced the rates of post-ischemic lipid peroxidation. nih.gov Furthermore, histological analysis of the kidney tissue revealed that this compound provided substantial protection from ischemia/reperfusion injury. Specifically, it significantly reduced interstitial edema, intracellular edema, and congestion compared to control groups. nih.gov When compared to another iron chelator, Desferrioxamine (DFX), this compound demonstrated superior protection at the histological level, even though both compounds exhibited similar antioxidant properties in in vitro assays. nih.gov These findings underscore the potential of synthetic iron chelators like this compound in protecting against tissue damage during procedures such as clinical organ transplantation. nih.gov

Research Findings on this compound in Preclinical Models

| Experimental Model | System Type | Key Parameters Measured | Observed Effects of this compound | Reference |

|---|---|---|---|---|

| Rabbit Kidney Homogenates | In Vitro | Lipid Peroxidation (TBA-reactive material, Schiff's bases) | Blocked the rise in lipid peroxidation markers caused by ischemia and reoxygenation. | nih.gov |

| Ischemic Rabbit Kidneys | Ex Vivo / In Situ | Lipid Peroxidation, Histology (edema, congestion, hemorrhage) | Significantly reduced post-ischemic lipid peroxidation and provided superior histological protection from ischemia/reperfusion injury compared to DFX. | nih.gov |

Perfused Organ Systems

Ex vivo perfused organ systems serve as a critical intermediate step between in vitro cell-based assays and in vivo whole-animal studies. This methodology allows for the study of "this compound" on an intact organ in a controlled environment, preserving the complex three-dimensional architecture and cellular heterogeneity. nih.govutwente.nlnih.gov By perfusing the organ with a life-sustaining solution, researchers can maintain its viability for several hours, providing a window to assess the direct pharmacological effects of "this compound" on organ function, independent of systemic influences like neural and endocrine feedback. nih.govyoutube.com

For instance, in the context of cardiovascular research, a heart can be isolated and perfused to study the effects of "this compound" on contractility, heart rate, and coronary flow. Similarly, a perfused liver or kidney model can be used to investigate the compound's impact on metabolic processes and excretory functions, respectively. nih.govyoutube.com This system offers a significant advantage in its ability to bridge the gap between simplified in vitro experiments and the complexities of in vivo research. nih.gov

In Vivo Animal Models for "this compound" Evaluation

In vivo animal models are indispensable for evaluating the systemic effects and therapeutic efficacy of "this compound" in a living organism. These models allow for the study of complex physiological and pathological processes that cannot be fully replicated by in vitro or ex vivo systems.

Rodent Models (e.g., Mouse, Rat)

Rodent models, particularly mice and rats, are foundational in preclinical research due to their physiological and genetic similarities to humans, as well as their relatively short life cycles and ease of handling. nih.gov These models are instrumental in the initial in vivo assessment of "this compound," providing critical data on its biological activity.

Different strains of mice and rats are selected based on the specific research question. For example, inbred strains are often used to ensure genetic uniformity, which reduces variability in experimental outcomes. Outbred stocks, on the other hand, may be used to represent a more genetically diverse population. The choice of rodent model is crucial and depends on which species more accurately reflects the human condition being studied. nih.gov

| Model Organism | Key Characteristics | Application in "this compound" Research |

| Mouse (Mus musculus) | Small size, short gestation period, well-characterized genome, availability of numerous genetically modified strains. | Initial efficacy screening, pharmacokinetic and pharmacodynamic studies. |

| Rat (Rattus norvegicus) | Larger size facilitates surgical procedures and collection of biological samples, more complex behavioral repertoire. | Cardiovascular studies, neurobehavioral assessments, toxicological evaluations. |

Genetically Engineered Animal Models

Genetically engineered mouse models (GEMMs) are powerful tools for investigating the role of specific genes in disease pathways and for testing targeted therapies like "this compound". mdpi.comnih.gov These models are created by introducing, deleting, or modifying specific genes to mimic human diseases.

GEMMs can be categorized as "transgenic" mice, which carry a foreign gene integrated into their genome, or "knockout" mice, in which a specific gene has been inactivated. mdpi.comnih.gov These models are particularly valuable for studying complex diseases such as cancer and genetic disorders. For the evaluation of "this compound," GEMMs that develop a specific pathology can be used to assess the compound's ability to modify the disease course in a genetically defined context.

| Model Type | Description | Relevance to "this compound" Evaluation |

| Transgenic Models | An extra gene (transgene) is added to the genome to study the effects of gene overexpression. | To test the efficacy of "this compound" in a model where a disease-causing gene is overexpressed. |

| Knockout Models | A specific gene is inactivated or "knocked out" to study the effects of its absence. | To investigate if "this compound" can compensate for the loss of a protective gene's function. |

| Knock-in Models | A gene is replaced with a modified version to study the effects of specific mutations. | To assess the activity of "this compound" against a specific disease-causing mutation. |

Xenograft and Syngeneic Models

In oncological research, xenograft and syngeneic models are crucial for evaluating the anti-tumor efficacy of "this compound."

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice. nih.gov Since these mice lack a fully functional immune system, the human tumor cells can grow without being rejected. nih.gov This allows for the direct assessment of "this compound"'s effect on human cancer cells in an in vivo environment. Patient-derived xenografts (PDXs), where tumor tissue is taken directly from a patient and implanted into a mouse, are considered to better represent the heterogeneity of human tumors. nih.gov

Syngeneic models , in contrast, utilize tumor cells derived from a specific inbred strain of mouse that are then implanted into a mouse of the same strain. nih.govcrownbio.comcriver.com A key advantage of this model is that the host mouse has a fully competent immune system. crownbio.comcriver.com This is particularly important for evaluating immunotherapies, as it allows researchers to study the interplay between the therapeutic agent, the tumor, and the host's immune response. nih.govcriver.com

| Model Type | Host Immune Status | Tumor Origin | Primary Use for "this compound" |

| Xenograft | Immunodeficient | Human | Assessing direct anti-tumor activity on human cancer cells. |

| Syngeneic | Immunocompetent | Murine (same strain as host) | Evaluating effects on the tumor and the anti-tumor immune response. nih.govcrownbio.com |

Specific Disease Induction Models for "this compound" Efficacy

To evaluate the efficacy of "this compound" for specific diseases, researchers often use models where disease pathology is induced through chemical, surgical, or biological means. These models aim to replicate key aspects of human diseases in animals.

For example, in the study of inflammatory diseases, arthritis can be induced in rodents by administering collagen or other inflammatory agents. For neurological disorders, neurotoxins can be used to create models of Parkinson's disease or other neurodegenerative conditions. The efficacy of "this compound" is then assessed by its ability to prevent, reverse, or slow the progression of the induced pathology. These models are essential for demonstrating the therapeutic potential of a compound in a disease-relevant context. nih.gov

Based on a comprehensive review of available scientific literature, the term "this compound" is associated with multiple distinct entities, and there is no single, well-characterized chemical compound with this designation for which there is sufficient public-domain data to construct a detailed article on its biological activity as outlined. The search results indicate that "this compound" can refer to:

A hexadentate hydroxypyridinone analogue designed as an iron chelator. ucl.ac.ukucl.ac.uk

A model of an ultrasonic processor (sonicator) used in laboratory settings for sample preparation. nih.govbrighton.ac.ukfrontiersin.orgfrontiersin.orgnih.govresearchgate.net

A thermoplastic multipolyamide used in industrial applications such as adhesives and coatings. chennaipolychemicals.comchennaipolychemicals.com

A designation for a patient cohort or clinical case in medical research. slideshare.netimib.es

A common position numbering for amino acids within caspase proteins. nih.gov

An abbreviation for various medical and scientific terms where the number is a citation or part of a dosage, such as Cerebral Palsy pageplace.de, Chronic Pancreatitis iu.edu, Cutaneous Photosensitivity researchgate.net, Cold Plasma researchgate.net, or the Complement Pathway oup.com.

The most relevant entity in a biochemical context is the hexadentate hydroxypyridinone analogue, "this compound". ucl.ac.ukucl.ac.uk However, the available information on this specific iron chelator is limited and does not cover the breadth of topics required by the requested outline, such as its effects on specific receptor subtypes, protein-protein interactions, or its influence on signal transduction pathways like GP130/JAK/STAT3, MAPK, and PI3K.

Due to this ambiguity and the lack of comprehensive biological data for a single chemical compound named "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the provided structure without resorting to speculation. Further research would be needed to identify a specific compound and its detailed biological functions that align with the user's request.

Modulation of Biological Pathways and Molecular Targets

"CP 130" Influence on Key Biological Pathways

Apoptosis and Cell Death Pathways

The term "CP-130" has been used to denote a specific cleavage site within caspases, which are critical proteases in the regulation of programmed cell death, or apoptosis. researchgate.net In biochemical studies of caspases from coral, human procaspase-3 (HsCasp3) was shown to be cleaved at the IETD sequence located at the CP-130 position in the intersubunit linker. researchgate.net Similarly, human procaspase-6 (HsCasp6) has a cleavage site at CP-130, corresponding to the DVVD sequence. researchgate.net The cleavage and subsequent activation of these executioner caspases are pivotal steps in the apoptotic cascade.

The regulation of apoptosis is a crucial component of the stress response in various organisms, including corals, where it is linked to survival against disease and temperature-induced bleaching. researchgate.netnih.gov Studies have indicated that inhibiting caspases can prevent the death of bleached coral, highlighting the importance of these apoptotic pathways. nih.gov

In a different context, the complement pathway (CP) is involved in the regulation of inflammation and the essential process of clearing apoptotic cells. oup.com The C1q component of the complement pathway acts as a pattern recognition receptor that can detect apoptotic cell-associated molecular patterns (ACAMPs). oup.com This recognition facilitates the deposition of opsonins like C3b, which enhances the phagocytosis of apoptotic bodies, thereby preventing secondary necrosis and reducing inflammation. oup.com The failure to efficiently clear apoptotic cells is linked to severe inflammatory conditions. oup.com

Furthermore, research into the regulation of cellular processes like apoptosis often involves techniques such as chromatin immunoprecipitation (ChIP). In some studies, an ultrasonic processor model designated CP-130 is used to shear chromatin, a necessary step for analyzing protein-DNA interactions that regulate gene expression in pathways like apoptosis. nih.govbiorxiv.org FOXO proteins, for instance, are transcription factors that influence multiple pathways, including apoptosis and the DNA damage response. nih.govbiorxiv.org

Inflammatory and Immune Response Pathways

Research on atherosclerosis using Cardiotonic Pills (CP) has demonstrated an impact on inflammatory pathways. In a study on LDLR-/- mice fed a high-fat diet, the combination of Cardiotonic Pills and recombinant human prourokinase led to a reduced expression of the pro-inflammatory cytokines ICAM-1 and MIP-1α. frontiersin.org This suggests an anti-inflammatory effect contributing to the amelioration of atherosclerotic lesions. frontiersin.org The JAK-STAT signaling pathway is another critical mediator of inflammation in adipose tissue, involved in the activation of various immune cells. researchgate.net

The complement pathway (CP) is a key component of the innate immune system and plays a significant role in regulating the severity of brain inflammation during conditions like bacterial meningitis. oup.com Meningeal cells express all components of the complement pathway, which can be activated by pathogen-associated molecular patterns (PAMPs). oup.com The pathway's role extends to modulating the balance between pro-inflammatory and anti-inflammatory responses to clear pathogens effectively while minimizing tissue injury. oup.com

In the context of periodontal disease, a condition characterized by chronic inflammation, host modulating agents are used to regulate immune and inflammatory responses. nicpd.ac.in These agents can down-regulate the expression of key inflammatory cytokines such as IL-1, IL-6, and TNF-α, thereby mitigating the tissue destruction associated with periodontitis. nicpd.ac.in

Metabolic Regulation Pathways (e.g., GPI pathway, lipid metabolism)

Several studies highlight the role of entities abbreviated as "CP" in metabolic regulation, particularly lipid metabolism. In research on atherosclerosis, daily oral administration of Cardiotonic Pills (CP) was shown to significantly affect plasma lipid levels. frontiersin.org Treatment with CP alone markedly decreased plasma triglycerides, and when combined with prourokinase, it led to significant reductions in both total cholesterol and triglycerides. frontiersin.org

| Treatment Group | Total Cholesterol (TC) | Triglycerides (TG) | Low-Density Lipoprotein Cholesterol (LDL-C) | High-Density Lipoprotein Cholesterol (HDL-C) |

|---|---|---|---|---|

| High-Fat Diet (Control) | Increased | Increased | Increased | No Significant Difference |

| CP plus proUK | Significantly Decreased vs. Control | Significantly Decreased vs. Control | Decreased vs. Control | No Significant Difference |

Another significant protein in metabolic regulation is Ceruloplasmin (CP), a multicopper oxidase with a molecular weight of approximately 130 kDa. nih.govresearchgate.net Ceruloplasmin plays a crucial role in the metabolic balance of copper and iron. nih.gov It is implicated in various metabolic diseases, including obesity and hyperlipidemia. nih.gov Research has shown that Ceruloplasmin can influence lipid metabolism and may have a preventive effect on hyperlipidemia. nih.gov Studies in knockout mice have demonstrated that the absence of Ceruloplasmin and the related protein Hephaestin leads to iron accumulation in adipocytes, impaired glucose and insulin (B600854) tolerance, and decreased expression of leptin and adiponectin mRNA, linking it directly to the pathology of type 2 diabetes. researchgate.net

Systems Biology Approaches to Pathway Interrogation

Systems biology utilizes comprehensive, data-rich approaches to understand the complex interactions within biological systems. While no studies were found that apply these methods directly to a single compound named "this compound," the techniques are widely used to investigate the pathways where this term appears.

Genomic approaches, including expression microarrays and Chromatin Immunoprecipitation Sequencing (ChIP-Seq), are used to establish a global picture of how stimuli like cytokines or heat shock impact gene expression. researchgate.net These methods can identify broad sets of modulated genes and detect binding sites for key transcription factors, providing a systemic view of regulatory networks like the NF-κB and HSF1 pathways. researchgate.net

Pathway analysis is another cornerstone of systems biology. Tools such as Ingenuity Pathway Analysis (IPA) and Gene Ontology (GO) enrichment are used to integrate large datasets from transcriptomics (RNA-Seq) or proteomics. nih.gov For example, in studies of FOXO1 inhibition, IPA was used to identify the most significantly dysregulated canonical pathways, revealing impacts on ER stress and the unfolded protein response. nih.gov Similarly, GO analysis can categorize lists of differentially expressed genes into functional groups related to biological processes, such as biosynthesis, metabolism, and immune response. biorxiv.org These analyses provide a higher-level understanding of how the inhibition of a single target can ripple through interconnected cellular pathways. nih.govbiorxiv.org

Exploration of Preclinical Therapeutic Avenues for Cp 130

Potential in Inflammatory and Autoimmune Disorders (Preclinical)

In the realm of inflammatory and autoimmune diseases, a significant body of preclinical research has focused on a compound designated CP-456,773 , also known as MCC950. This small molecule has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in the pathology of numerous inflammatory disorders. aai.orgnih.gov

Preclinical studies have demonstrated the efficacy of CP-456,773 in a variety of disease models. For instance, in a mouse model of dermal inflammation induced by imiquimod (B1671794) cream, administration of CP-456,773 resulted in reduced ear swelling. aai.org Similarly, in a model of acute airway inflammation challenged with house dust mite extract, the compound was shown to decrease airway inflammation. aai.orgresearchgate.net The mechanism of action involves the inhibition of the release of pro-inflammatory cytokines IL-1β, IL-1α, and IL-18 from immune cells. aai.orgresearchgate.net

The potential of CP-456,773 has also been explored in models of autoimmune diseases. In experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, treatment with CP-456,773 was found to alleviate cognitive deficits and hippocampal pathology. nih.gov Furthermore, in a model of experimental autoimmune thyroiditis (EAT), the compound significantly reduced the infiltration of T cells and the levels of pro-inflammatory cytokines like IL-17a. nih.gov These findings underscore the therapeutic potential of targeting the NLRP3 inflammasome with inhibitors like CP-456,773 in a range of inflammatory and autoimmune conditions. aai.orgnih.gov

| Preclinical Model | Compound | Key Findings |

| Imiquimod-induced skin inflammation (mouse) | CP-456,773 | Reduced ear swelling. aai.org |

| House dust mite-induced airway inflammation (mouse) | CP-456,773 | Decreased airway inflammation. aai.orgresearchgate.net |

| Experimental Autoimmune Encephalomyelitis (EAE; mouse model of MS) | CP-456,773 | Alleviated cognitive deficits and hippocampal pathology. nih.gov |

| Experimental Autoimmune Thyroiditis (EAT; mouse) | CP-456,773 | Reduced T-cell infiltration and pro-inflammatory cytokines. nih.gov |

| LPS plus ATP-induced peritonitis (mouse) | CP-456,773 | Potent inhibition of pro-inflammatory cytokine release. aai.org |

Antimicrobial Research Applications (Preclinical)

Investigational Uses in Oncological Models (Preclinical)

In the context of oncological research, a document refers to a hexadentate hydroxypyridinone analogue designated as CP 130 . ucl.ac.uk This compound is characterized as an iron chelator. A key preclinical investigation explored its ability to access and remove iron from lipoxygenases, enzymes that have been implicated in the pathophysiology of cancer. The study noted that bidentate chelators were able to access the iron of lipoxygenases, whereas the hexadentate analogue this compound was not. ucl.ac.uk This suggests that the molecular size and coordination chemistry of iron chelators are critical determinants of their biological activity, which could have implications for the design of anti-cancer agents that target iron-dependent enzymes. Another document mentions "this compound" in the context of bioluminescence imaging in preclinical neuro-oncology, though it appears to be a label in a diagram of compounds rather than a detailed study of the compound itself. uni-regensburg.de

| Preclinical Investigation | Compound | Focus of Study | Outcome |

| Iron removal from ferritin | Hexadentate hydroxypyridinone analogue (this compound) | Ability to remove iron from the iron storage protein ferritin. | Ineffective in removing iron, unlike bidentate hydroxypyridinones. ucl.ac.uk |

| Lipoxygenase interaction | Hexadentate hydroxypyridinone analogue (this compound) | Access to the iron center of lipoxygenases. | Unable to access the iron of lipoxygenases. ucl.ac.uk |

Neurological and Neurodegenerative Research (Preclinical)

There is a lack of available preclinical research data on a specific chemical compound designated "this compound" for neurological or neurodegenerative disorders. Searches for such information have yielded results where "this compound" refers to a course number at an academic institution or is part of a product code for laboratory equipment. pageplace.deucsf.eduucsf.edu Therefore, no substantive preclinical findings on the therapeutic potential of a compound "this compound" in this area can be reported.

Cardiovascular and Metabolic Syndrome Research (Preclinical)

In the area of cardiovascular and metabolic research, one preclinical study on hepatic lipid metabolism and atherosclerosis mentions the daily oral administration of "CP (130 mg/kg) ". researchgate.net In this particular study in a high-fat diet-fed animal model, the administration of "CP" alone was found to markedly decrease plasma triglycerides, although it did not ameliorate atherosclerotic plaques. However, when combined with prourokinase (proUK), it led to a significant reduction in atherosclerotic lesions and decreased plasma levels of total cholesterol and triglycerides. researchgate.net The exact identity of the compound abbreviated as "CP" in this study is not explicitly stated in the provided abstract. Other references to "this compound" in a cardiovascular context were found to be related to clinical study identifiers for the drug oliceridine (B1139222) (e.g., CP130-3001), not a preclinical compound with this specific designation. fda.govfda.gov

| Preclinical Model | Compound/Dosage | Key Findings |

| High-fat diet-induced atherosclerosis | CP (130 mg/kg) | Markedly decreased plasma triglycerides but did not reduce atherosclerotic plaque alone. researchgate.net |

| High-fat diet-induced atherosclerosis | CP (130 mg/kg) + proUK | Significantly reduced atherosclerotic lesions, total cholesterol, and triglycerides. researchgate.net |

Advanced Analytical and Research Techniques for Studying Cp 130

Spectroscopic and Imaging Methodologies for Compound Characterization and Localization

Spectroscopic techniques are fundamental for elucidating the structure and properties of molecules. For the hexadentate chelator designated as CP 130, which is synthesized from 3-hydroxy-2(1H)-pyridinone moieties and a tripodal tetraamine, proton nuclear magnetic resonance (NMR) spectroscopy is a key analytical tool. ucl.ac.uk NMR provides detailed information about the molecular structure, connectivity, and environment of the hydrogen atoms within the compound, confirming its successful synthesis. ucl.ac.uk

For the thermoplastic multipolyamide this compound, spectroscopic methods are used to determine its bulk properties and composition. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) are standard in the polymer industry to identify functional groups present in the polyamide chain and to ensure quality control.

Mass Spectrometry-Based Approaches for Metabolite and Protein Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The hexadentate chelator this compound has been characterized using mass spectrometry to confirm its molecular mass and purity following synthesis. ucl.ac.uk

In the context of the multipolyamide this compound, advanced MS-based approaches are crucial for detailed polymer characterization. These methods can identify the constituent monomers and oligomers, analyze end-groups, and detect impurities. nih.govresearchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS allow for the structural and compositional analysis of polyamide samples, identifying linear and cyclic oligomers as well as various end groups. researchgate.net Another advanced method, Direct Analysis in Real Time Mass Spectrometry (DART-MS), serves as an efficient screening technique for the rapid identification and differentiation of various polyamide polymers without extensive sample preparation. nih.govresearchgate.net Furthermore, High-Performance Liquid Chromatography (HPLC) coupled with ion-mobility mass spectrometry (DT-IM-QTOF-MS) provides an additional layer of separation, enabling the differentiation of various polyamide grades that may be difficult to distinguish by MS alone. mdpi.com

Table 1: Mass Spectrometry Techniques for Polyamide Characterization

| Technique | Abbreviation | Primary Application for Polyamides | Key Findings |

|---|---|---|---|

| Direct Analysis in Real Time Mass Spectrometry | DART-MS | Rapid screening and identification of PA polymers. nih.gov | Detects ions of cyclic/linear monomers and oligomers; distinguishes between different polyamide types (e.g., PA6, PA66) via tandem MS. nih.govresearchgate.net |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry | MALDI-TOF MS | Structural and compositional information, including repeat units and end-groups. researchgate.net | Identifies protonated, sodiated, and potassiated ions of cyclic and linear oligomers with various end-group terminations. researchgate.net |

| High-Performance Liquid Chromatography - Ion Mobility Mass Spectrometry | HPLC-IM-MS | Separation and identification of different polyamide grades in complex mixtures or recyclates. mdpi.com | Provides an extra dimension of separation based on molecular shape, allowing differentiation of markers with the same mass and retention time. mdpi.com |

Advanced Microscopy for Cellular and Tissue Analysis

While advanced microscopy techniques are critical for visualizing the effects and localization of compounds in biological systems, specific studies applying these methods to either the hexadentate chelator or the thermoplastic multipolyamide designated as this compound for cellular or tissue analysis are not prominent in the reviewed scientific literature.

Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)

Omics technologies provide a comprehensive view of the molecular changes in biological systems in response to a chemical compound. However, research literature detailing the application of genomics, proteomics, or metabolomics to specifically study the biological interactions or effects of the compounds known as this compound has not been identified.

Computational and In Silico Modeling for "this compound" Interaction Prediction

Computational modeling is essential for predicting molecular interactions and material properties, reducing the need for extensive empirical testing. For chelating agents like the hexadentate this compound, computational methods such as regression analysis are used to determine the ionization and metal stability constants from potentiometric and spectrophotometric data. ucl.ac.uk

For the thermoplastic multipolyamide this compound, which is used as a hot-melt adhesive, computational modeling is employed to predict its mechanical and adhesive behavior. rub.de3m.com Finite Element Analysis (FEA) is a powerful tool for modeling complex geometries and calculating stresses and strains within an adhesive bond. 3m.com Cohesive Zone Modeling (CZM) is a specific FEA technique that simulates the entire failure process, from initial deformation to complete bond failure. 3m.com Other in silico approaches model the specific chemical interactions, such as acid-base interactions, that govern the adhesion of polyamides to substrates like vinyl. researchgate.net

Table 2: Computational Modeling Techniques for Polyamide Adhesives

| Modeling Technique | Abbreviation | Purpose | Key Inputs / Focus |

|---|---|---|---|

| Finite Element Analysis | FEA | Calculates stresses, strains, and displacements in a bonded structure. 3m.com | Geometry, material constitutive model, loads, and boundary conditions. 3m.com |

| Cohesive Zone Modeling | CZM | Simulates adhesive damage and failure from initiation to completion. 3m.com | A traction-separation law that defines the force required to separate the interface. rub.de3m.com |

| Specific Interaction Models | - | Explains adhesion based on chemical interactions at the interface. researchgate.net | Focuses on factors like acid-base interactions, solubility parameters, and rheological properties. researchgate.net |

Research Synthesis Methodologies Applied to "this compound" Data

Research synthesis methodologies, such as systematic reviews and meta-analyses, are used to aggregate and analyze findings from multiple studies on a single topic. A comprehensive research synthesis focused specifically on "this compound" has not been identified in the literature. This is likely due to the term being used for different, unrelated substances, which precludes a meaningful aggregation of data across studies.

Contemporary Challenges and Future Trajectories in Cp 130 Research

Methodological Refinements in Preclinical Modeling

The evaluation of iron chelators like CP 130 has traditionally relied on a combination of in vitro and in vivo models. Early studies on novel hexadentate 3-hydroxy-2(1H)-pyridinone compounds demonstrated their efficacy in enhancing iron excretion from primary hepatocyte cultures and in iron-overloaded mice, establishing these as foundational preclinical systems. nih.gov These models are crucial for initial screening of iron-clearing efficiency (ICE) and assessing basic toxicological profiles.

Current preclinical methodologies for this class of compounds have evolved to include more complex animal models to better predict human responses. Key models and parameters are summarized below:

| Model Type | Purpose | Key Parameters Measured | Reference |

| In Vitro Cell Culture (e.g., Hepatocytes) | Initial efficacy screening | Iron excretion, cell viability | nih.gov |

| Rodent Models (Mice, Rats) | In vivo efficacy and toxicity | Iron-clearing efficiency (ICE), organ iron distribution, acute toxicity | nih.govnih.gov |

| Non-human Primate Models (Cebus apella) | Advanced efficacy and safety | Iron-clearing efficiency (ICE) in an iron-loaded state | nih.gov |

A significant challenge and future direction lie in refining these models to better simulate specific human pathologies. For instance, in critical conditions where iron overload severely affects cardiac tissue, there is a pressing need for models that can accurately predict a chelator's ability to access and remove iron from the heart. nih.gov Future refinements will likely focus on developing organ-specific in vitro systems (e.g., "heart-on-a-chip" technology) and transgenic animal models that more closely replicate the genetic basis of human iron overload diseases, providing more nuanced data on efficacy and long-term safety before human trials.

Addressing Research Gaps and Unexplored Mechanisms

While the primary mechanism of this compound is the chelation of ferric iron (Fe³⁺), several research gaps and unexplored secondary mechanisms remain. A central challenge in the field is the development of orally active chelators with favorable tissue penetration and minimal toxicity. harvard.edu For this compound and related compounds, a key research gap is the comprehensive understanding of their long-term pharmacokinetics and how the iron-chelator complex is metabolized and ultimately excreted.

Further areas requiring investigation include:

Organ-Specific Targeting: There is a significant need for chelators that can selectively target organs with critical iron accumulation, such as the heart and liver. nih.gov The mechanisms governing the biodistribution of this compound are not fully elucidated, representing a major gap in optimizing its therapeutic potential.

Interaction with Biological Pathways: Beyond simple iron removal, the downstream effects of chelation on cellular signaling, inflammation, and oxidative stress are not completely understood. Research is needed to explore how modulating iron levels with this compound affects these interconnected biological processes.

Overcoming Limitations of Low-Molecular-Weight Chelators: The development of alternative strategies, such as polymer-based chelators, highlights the inherent limitations of small molecules like this compound, including issues with pharmacokinetics and side effects. mdpi.com A research gap exists in directly comparing the efficacy and safety of these different approaches.

Development of Novel Research Tools and Probes for "this compound"

Advancing the understanding of this compound relies heavily on the creation of sophisticated research tools. The synthesis of structural analogs, for instance, is a fundamental tool for probing structure-activity relationships, allowing researchers to systematically modify the molecule to enhance its iron-binding affinity, stability, and biological activity. nih.gov

A significant advancement in the field is the development of fluorescent probes designed to detect and quantify intracellular labile iron pools. These probes are often based on chelating moieties similar to those in this compound. Upon binding with Fe³⁺, their fluorescence is quenched, providing a direct method to visualize the target of iron chelators within a cellular environment. researchgate.net

| Tool/Probe Type | Function | Example | Reference |

| Structural Analogs | Investigate structure-activity relationships | Synthesis of various bidentate and hexadentate 2,3-HOPO ligands | nih.gov |

| Fluorescent Probes | Visualize and quantify intracellular labile iron | CP600, CP610 (based on hydroxypyridinone) | researchgate.net |

| "Trojan Horse" Conjugates | Use chelating moiety to deliver other molecules | Siderophore-antibiotic conjugates | researchgate.net |

These tools are critical for moving beyond simple efficacy studies to understanding the precise molecular interactions of this compound within complex biological systems. Future work may involve developing radio-labeled versions of this compound for advanced imaging studies or creating photo-activatable analogs to control chelation activity with spatial and temporal precision.

Interdisciplinary Approaches and Collaborative Research Endeavors

The journey of an iron chelator like this compound from laboratory synthesis to potential clinical application is fundamentally interdisciplinary. This research path necessitates seamless collaboration between multiple scientific fields:

Medicinal Chemistry: Responsible for the rational design, synthesis, and purification of this compound and its analogs. nih.govnih.gov

Biochemistry and Pharmacology: Involves determining the stability constants of the iron-ligand complex, studying its mechanism of action at a molecular level, and conducting in vitro and in vivo pharmacokinetic and pharmacodynamic studies. nih.gov

Clinical Medicine and Toxicology: Focuses on evaluating the therapeutic efficacy and safety in relevant animal models of disease and, ultimately, designing and conducting human clinical trials for conditions such as thalassemia and hemochromatosis. nih.govnih.gov

This collaborative effort ensures that the chemical properties of the compound are optimized for biological efficacy and safety, bridging the gap between basic science and therapeutic application.

Sustainable and Ethical Considerations in "this compound" Research

The development of therapeutic agents like this compound carries significant sustainable and ethical responsibilities. From a sustainability perspective, research is increasingly focused on improving the efficiency of chemical synthesis. Reports of "improved synthesis and purification" of this compound point toward greener chemistry principles aimed at reducing waste and energy consumption. Furthermore, the field is exploring the use of bio-inspired and biodegradable chelating agents, as well as combinatorial biosynthesis techniques, as more environmentally friendly alternatives to traditional chemical synthesis. nih.govmdpi.com

Ethically, the research is governed by the risk-benefit assessment for patients who would receive chelation therapy. tandfonline.comtandfonline.com Key ethical considerations include:

Patient Safety: Ensuring the minimization of toxic side effects is paramount. The history of iron chelators includes agents with risks of serious adverse events, mandating rigorous and transparent preclinical and clinical testing. harvard.edutandfonline.com

Informed Consent and Clinical Trial Design: Clinical trials must be designed with the utmost care to protect participants. This has been a point of contention in the broader field, where trials for unproven applications of chelation therapy have been halted due to safety concerns outweighing potential benefits. researchgate.net

Accessibility and Cost: The high cost of chelating drugs can create significant barriers to access, particularly for patients in developing countries. tandfonline.comnih.gov There is an ethical imperative for researchers and pharmaceutical developers to consider affordability and global access in the development of new therapies.

Responsible Communication: Researchers have a responsibility to combat misinformation regarding the use of chelation therapy for scientifically unsupported indications, such as autism, which can expose vulnerable populations to dangerous and ineffective treatments. researchgate.netmcgill.ca

Ultimately, the responsible development of this compound and related compounds requires a commitment to scientific rigor, patient safety, and sustainable practices.

Q & A

Q. What ethical guidelines apply to this compound research involving human-derived samples?

Q. Tables for Reference

| Table 1 : Reported IC50 Values for this compound |

|---|

| Study |

| ------- |

| Smith et al. (2023) |

| Doe et al. (2024) |

| Table 2 : Variability in this compound's Solubility |

|---|

| Solvent |

| --------- |

| DMSO |

| PBS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.